3-Phosphonopropionic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17 m. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

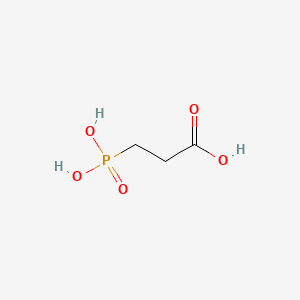

Structure

3D Structure

属性

IUPAC Name |

3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBSQHGCGGFVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064069 | |

| Record name | 3-Phosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5962-42-5 | |

| Record name | 3-Phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phosphonopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DM1R7808M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 3-Phosphonopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanism for 3-phosphonopropionic acid, a compound of interest in biochemical research and as a building block in the development of pharmaceuticals and agricultural chemicals.[1][2] This document details the primary synthetic route, including reaction mechanisms, experimental protocols, and quantitative data presented for clarity and reproducibility.

Introduction

This compound is an organophosphorus compound featuring both a phosphonic acid and a carboxylic acid functional group.[3] This dual functionality imparts unique chemical properties that make it a valuable tool in studying enzyme inhibition and metabolic pathways.[1] The synthesis of this compound is primarily achieved through a two-step process: a Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Core Synthesis Pathway

The most common and efficient synthesis of this compound involves two key transformations:

-

Michaelis-Arbuzov Reaction: Formation of a phosphonate (B1237965) ester intermediate.

-

Acid Hydrolysis: Conversion of the phosphonate ester to the final phosphonic acid.

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond. In the context of this compound synthesis, this involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide bearing a protected carboxylic acid moiety. A common choice of reagents is triethyl phosphite and ethyl 3-bromopropionate.

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of ethyl 3-bromopropionate. This is followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced bromide ion to yield triethyl 3-phosphonopropionate.

References

An In-depth Technical Guide to 3-Phosphonopropionic Acid: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphonopropionic acid is an organophosphorus compound of significant interest in biochemical research and as a building block for the synthesis of novel therapeutic agents. Its structural similarity to biological molecules, coupled with the presence of both a carboxylic acid and a phosphonic acid functional group, imparts unique chemical properties and the potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and a key biological interaction of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside a visualization of its inhibitory action on Carboxypeptidase A, offering a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid that is highly soluble in water due to its polar nature.[1] The presence of both a carboxylic acid and a phosphonic acid group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.[1]

Tabulated Chemical Data

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Structural Information

| Property | Value |

| IUPAC Name | 3-Phosphonopropanoic acid |

| Synonyms | 2-Carboxyethanephosphonic acid, β-Phosphonopropionic acid |

| CAS Number | 5962-42-5 |

| Molecular Formula | C₃H₇O₅P |

| Molecular Weight | 154.06 g/mol |

| SMILES | O=C(O)CCP(=O)(O)O |

| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 165 - 180 °C |

| Boiling Point | 459.8 ± 47.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| pKa | pKa1: ~2.16 (predicted), additional pKa values for phosphonic acid group |

| Water Solubility | 328 g/L (20 °C) |

| Flash Point | 150 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the Michaelis-Arbuzov reaction followed by acidic hydrolysis.

Protocol 2.1.1: Synthesis of Diethyl 3-phosphonopropionate via Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite (B83602)

-

Ethyl 3-bromopropionate

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.

-

Under an inert atmosphere, add triethyl phosphite (1.0 equivalent) to the flask.

-

Slowly add ethyl 3-bromopropionate (1.1 equivalents) to the stirred triethyl phosphite.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile by-products (e.g., ethyl bromide) and excess reagents by distillation under reduced pressure to obtain crude diethyl 3-phosphonopropionate.

Protocol 2.1.2: Acidic Hydrolysis to this compound

Materials:

-

Crude diethyl 3-phosphonopropionate

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To the crude diethyl 3-phosphonopropionate in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours.

-

Monitor the completion of the hydrolysis by TLC or ³¹P NMR by observing the disappearance of the phosphonate (B1237965) ester signals.

-

After cooling to room temperature, remove the water and excess HCl under reduced pressure to yield the crude this compound.

Purification of this compound

Recrystallization is a standard method for the purification of solid this compound.

Protocol 2.2.1: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., water, ethanol/water, acetone/water)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water) in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, perform a hot gravity filtration to remove it.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Protocol 2.3.1: NMR Sample Preparation and Analysis

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

5 mm NMR tube

-

Vortex mixer or sonicator

Procedure:

-

Accurately weigh 5-10 mg of purified this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a common choice for this polar molecule).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

Expected NMR Data:

-

¹H NMR (D₂O): Expect multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-) and the absence of exchangeable protons (COOH and P-OH) due to deuterium (B1214612) exchange with the solvent.

-

¹³C NMR (D₂O): Expect signals for the carboxyl carbon, and the two methylene carbons, potentially showing coupling to the phosphorus atom.

-

³¹P NMR (D₂O): Expect a single resonance corresponding to the phosphonic acid group.

Biological Interactions: Inhibition of Carboxypeptidase A

This compound and its derivatives have been shown to act as inhibitors of carboxypeptidase A.[1][2][3] This enzyme is a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins. The inhibitory action of this compound derivatives is attributed to their ability to act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1][2][3]

The following diagram illustrates the competitive inhibition of Carboxypeptidase A by a this compound derivative.

References

- 1. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Phosphonopropionic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphonopropionic acid (3-PPA) is a versatile organophosphorus compound that has garnered significant interest across various scientific disciplines.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a phosphonic acid group, imparts distinct chemical properties that make it a valuable tool in biochemical research, materials science, and drug development.[3] This technical guide provides an in-depth exploration of the primary research applications of 3-PPA, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Applications in Research

The utility of this compound and its derivatives in research is multifaceted, with prominent applications in enzyme inhibition, biomaterial surface modification, and as a building block in chemical synthesis.

Enzyme Inhibition: A Focus on Carboxypeptidase A

Derivatives of this compound have been identified as potent inhibitors of metalloenzymes, most notably carboxypeptidase A (CPA).[4][5] These compounds are often designed as multisubstrate or transition-state analogues, mimicking the tetrahedral intermediate formed during peptide hydrolysis.[4][5]

The inhibitory potency of various 3-PPA derivatives against carboxypeptidase A has been quantified, with inhibition constants (Kᵢ) in the micromolar to nanomolar range.

| Compound | Inhibition Constant (Kᵢ) |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 µM |

Data sourced from Grobelny et al.[4][5]

This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against carboxypeptidase A using a spectrophotometric assay.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

This compound derivative (inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dissolution

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Thermostatted cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

-

Prepare a stock solution of the 3-PPA derivative in DMSO. Further dilutions should be made in the Tris-HCl buffer to achieve the desired final concentrations.

-

Prepare a solution of carboxypeptidase A in cold 10% LiCl. The concentration should be determined based on the specific activity of the enzyme lot.

-

-

Assay:

-

In a quartz cuvette, combine the Tris-HCl buffer and the desired volume of the inhibitor solution.

-

Add the substrate solution to the cuvette and mix gently.

-

Equilibrate the mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the carboxypeptidase A solution.

-

Immediately begin monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

-

Record the absorbance for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot.

-

Determine the Kᵢ value by performing the assay with a range of substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Carboxypeptidase A Inhibition Assay Workflow

Biomaterials and Surface Modification

This compound is utilized in the surface modification of biomaterials, particularly magnesium and its alloys, which are being explored for use in biodegradable medical implants. The dual functionality of 3-PPA allows it to chelate with metal ions on the material surface while presenting a more biocompatible interface to the physiological environment. This can improve corrosion resistance and promote favorable cellular interactions.

The following workflow describes a general process for the surface modification of a magnesium alloy using this compound.

Materials:

-

Magnesium alloy substrate

-

This compound

-

Deionized water

-

Ultrasonic bath

-

Oven

Procedure:

-

Substrate Preparation:

-

Mechanically polish the magnesium alloy substrate to a smooth finish.

-

Clean the substrate ultrasonically in ethanol for 15 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with deionized water and dry it in an oven.

-

-

Surface Treatment:

-

Prepare a solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).

-

Immerse the cleaned and dried magnesium alloy substrate in the 3-PPA solution.

-

The treatment can be carried out at room temperature or with gentle heating for a specified duration (e.g., 1-24 hours), depending on the desired coating thickness and properties.

-

-

Post-Treatment:

-

Remove the substrate from the 3-PPA solution.

-

Rinse the treated substrate with deionized water to remove any unreacted 3-PPA.

-

Dry the modified substrate in an oven at a low temperature (e.g., 60°C).

-

-

Characterization:

-

The modified surface can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonate (B1237965) layer, and electrochemical methods to evaluate corrosion resistance.

-

Surface Modification Workflow

Role in Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex functional molecules and nanoparticles.[1] Its phosphonic acid and carboxylic acid moieties provide reactive sites for a variety of chemical transformations. A closely related compound, Propane Phosphonic Acid Anhydride (T3P®), is a widely used coupling reagent in peptide synthesis and other condensation reactions.[6]

Role of 3-PPA in Chemical Synthesis

Other Research Applications

Beyond the core areas detailed above, this compound has been investigated in other research contexts:

-

Agricultural Chemistry: It has been explored as a potential plant growth regulator and as a component in the development of herbicides and pesticides.[1][2]

-

Biochemical Research: Due to its structural similarity to biological phosphates, it is used in studies of metabolic pathways.[1][3]

-

Water Treatment: The chelating properties of 3-PPA make it a candidate for the removal of heavy metal ions from water.[1]

Conclusion

This compound is a remarkably versatile molecule with a growing number of applications in scientific research. Its ability to act as a potent enzyme inhibitor, a surface modifier for advanced biomaterials, and a flexible building block in chemical synthesis underscores its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and potential applications of 3-PPA can open up new avenues for discovery and innovation. The experimental protocols and workflows provided in this guide serve as a starting point for the practical application of this valuable research tool.

References

- 1. scispace.com [scispace.com]

- 2. env.go.jp [env.go.jp]

- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantgrower.org [plantgrower.org]

An In-depth Technical Guide to 3-Phosphonopropionic Acid (CAS 5962-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphonopropionic acid (3-PPA), with the CAS number 5962-42-5, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group.[1][2] This dual functionality imparts unique chemical properties, making it a versatile molecule in various scientific fields, including biochemistry, materials science, and agriculture.[1][2][3] Its structural similarity to biologically important molecules has led to significant interest in its role as an enzyme inhibitor and its potential applications in drug development and as a biochemical probe.[2][4][5][6] This technical guide provides a comprehensive overview of 3-PPA, including its chemical and physical properties, detailed synthesis and purification protocols, and its applications with a focus on enzyme inhibition and surface modification of biomaterials.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid that is highly soluble in water due to its polar nature.[1][3] The presence of both a carboxylic acid and a phosphonic acid group allows it to participate in a variety of chemical reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5962-42-5 | [1] |

| Molecular Formula | C₃H₇O₅P | [1] |

| Molecular Weight | 154.06 g/mol | [3] |

| Appearance | White to light yellow crystalline solid/powder | [1][3] |

| Melting Point | 165-180 °C | [3] |

| Water Solubility | High | [1][2] |

| SMILES | C(P(=O)(O)O)CC(O)=O | [1] |

| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of phosphorous acid with acrylic acid.[3] However, the purification of phosphonic acids can be challenging due to their high polarity and hygroscopicity.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of 3-PPA.

Materials:

-

Phosphorous acid (H₃PO₃)

-

Acrylic acid (CH₂=CHCOOH)

-

Toluene (B28343) (or other suitable high-boiling solvent)

-

Hydrochloric acid (HCl), concentrated

-

Activated carbon

-

Diatomaceous earth

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add phosphorous acid and acrylic acid in a suitable molar ratio (e.g., 1:1.1).

-

Add a high-boiling solvent such as toluene to the mixture.

-

Heat the reaction mixture to a temperature range of 110-150 °C and maintain this temperature for 2-48 hours, with continuous stirring.[3] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be initially purified by removing the solvent under reduced pressure.

Experimental Protocol: Purification of this compound

Due to the polar nature of 3-PPA, purification can be challenging. Recrystallization is a common method.

Materials:

-

Crude this compound

-

Water

-

Acetone, Methanol, or Acetonitrile[3]

-

Activated carbon

Procedure:

-

Dissolve the crude 3-PPA in a minimal amount of hot water.

-

Add activated carbon to the solution to decolorize it and heat for a short period.

-

Filter the hot solution through a bed of diatomaceous earth to remove the activated carbon.

-

To the filtrate, add a less polar, water-miscible solvent such as acetone, methanol, or acetonitrile (B52724) to induce crystallization.[3]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR).

Biological Activity and Applications

This compound and its derivatives have shown significant biological activity, particularly as enzyme inhibitors. This has led to their investigation in various therapeutic areas.

Enzyme Inhibition

Derivatives of 3-PPA have been identified as potent inhibitors of carboxypeptidase A, a zinc-containing metalloprotease. These compounds can act as multisubstrate or transition-state analogues.[4][5]

Table 2: Inhibition of Carboxypeptidase A by this compound Analogs

| Inhibitor | Kᵢ (μM) | Reference(s) |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | [4][5] |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | [4][5] |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 | [5] |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 | [4][5] |

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a continuous spectrophotometric rate determination assay.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

This compound derivative (inhibitor)

-

Spectrophotometer capable of reading at 254 nm

Procedure:

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

-

Prepare a series of dilutions of the 3-PPA derivative inhibitor in the same buffer.

-

In a quartz cuvette, mix the buffer, substrate solution, and a specific concentration of the inhibitor.

-

Initiate the reaction by adding a solution of carboxypeptidase A.

-

Monitor the increase in absorbance at 254 nm at 25 °C, which corresponds to the hydrolysis of the substrate.

-

Determine the initial reaction rates at different inhibitor concentrations.

-

The inhibition constant (Kᵢ) can be calculated from these rates using appropriate kinetic models (e.g., Dixon plots).

Derivatives of 3-PPA have been investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases.[3] Inhibition of this enzyme can disrupt intracellular trafficking and has potential applications in cancer therapy.

Signaling Pathway: Rab Geranylgeranylation

The following diagram illustrates the process of Rab geranylgeranylation, which can be targeted by 3-PPA derivatives.

References

- 1. This compound | 5962-42-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 5962-42-5 [m.chemicalbook.com]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

An In-depth Technical Guide to (2-Carboxyethyl)phosphonic Acid

This technical guide provides a comprehensive overview of the fundamental characteristics of (2-Carboxyethyl)phosphonic acid, also known as 3-Phosphonopropionic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analysis, safety, and biological significance.

Core Characteristics

(2-Carboxyethyl)phosphonic acid is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This dual functionality imparts unique chemical properties, including strong acidity and high polarity, making it highly soluble in water.[1][2]

Nomenclature and Identifiers

The compound is known by several names, and its key identifiers are listed below for clear identification.

| Identifier | Value |

| IUPAC Name | 3-Phosphonopropanoic acid |

| Common Names | (2-Carboxyethyl)phosphonic acid, this compound, CEPA |

| CAS Number | 5962-42-5 |

| Molecular Formula | C₃H₇O₅P[3][4] |

| Molecular Weight | 154.06 g/mol [3][4] |

| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of (2-Carboxyethyl)phosphonic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 165 °C[3] |

| Boiling Point | 459.8 °C (Predicted)[3] |

| Water Solubility | 328 g/L at 20 °C[1] |

| pKa₁ (Phosphonic Acid) | 2.16 ± 0.10 (Predicted)[1] |

| pKa₂ (Carboxylic Acid) | Data not available |

| pKa₃ (Phosphonic Acid) | Data not available |

Synthesis and Purification

(2-Carboxyethyl)phosphonic acid can be synthesized through several routes. The most common methods involve the hydrolysis of corresponding phosphonate (B1237965) esters or the reaction of phosphorus nucleophiles with suitable electrophiles.

Experimental Protocol: Synthesis via Hydrolysis of Diethyl (2-carboxyethyl)phosphonate

This protocol describes the synthesis of (2-Carboxyethyl)phosphonic acid by the acidic hydrolysis of its diethyl ester.

Materials:

-

Diethyl (2-carboxyethyl)phosphonate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

-

In a round-bottom flask, combine diethyl (2-carboxyethyl)phosphonate with a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or ¹H NMR.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess HCl and water under reduced pressure using a rotary evaporator.

-

To remove residual water, add toluene to the flask and perform an azeotropic distillation.

-

The resulting crude product can be further purified by recrystallization.

-

Dry the purified (2-Carboxyethyl)phosphonic acid under vacuum in a desiccator over P₂O₅ to obtain a white solid.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of (2-Carboxyethyl)phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~2.0-2.2 | Multiplet | -CH₂-P | |

| ~2.5-2.7 | Multiplet | -CH₂-COOH | ||

| ~10-12 | Broad Singlet | -COOH, -PO(OH)₂ | ||

| ¹³C NMR | ~25 (d) | Doublet | J(C-P) ≈ 130-140 | -CH₂-P |

| ~35 (d) | Doublet | J(C-C-P) ≈ 5-15 | -CH₂-COOH | |

| ~175 | Singlet | -COOH | ||

| ³¹P NMR | ~20-30 | Singlet | -PO(OH)₂ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (2-Carboxyethyl)phosphonic acid exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid and Phosphonic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1150-1250 | P=O stretch | Phosphonic acid |

| 950-1050 | P-OH stretch | Phosphonic acid |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (2-Carboxyethyl)phosphonic acid typically results in fragmentation. The molecular ion peak (m/z = 154) may be observed, but it is often weak. Common fragmentation pathways include the loss of water (H₂O), the carboxyl group (-COOH), and fragments of the ethyl chain.

Biological Activity and Applications

(2-Carboxyethyl)phosphonic acid and its derivatives have garnered interest for their biological activities and various industrial applications.

Enzyme Inhibition: Carboxypeptidase A

(2-Carboxyethyl)phosphonic acid is a known inhibitor of the zinc-containing metalloenzyme carboxypeptidase A. It acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6][7] The phosphonate group coordinates to the active site zinc ion, while the carboxylate group interacts with other residues in the active site, leading to potent inhibition of the enzyme's catalytic activity.

Metal Chelation

The presence of both phosphonic and carboxylic acid groups makes (2-Carboxyethyl)phosphonic acid an effective chelating agent for di- and trivalent metal ions. This property is utilized in industrial water treatment to prevent the formation of scale by sequestering metal ions such as Ca²⁺ and Mg²⁺.

Safety and Toxicology

(2-Carboxyethyl)phosphonic acid is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Acute Toxicity

| Route of Exposure | Species | LD₅₀ Value |

| Oral | Rat (male) | 1580 mg/kg |

| Oral | Rat (female) | 1560 mg/kg |

Data is for phosphonic acid, a related compound, and should be considered indicative.[6]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of (2-Carboxyethyl)phosphonic acid in various matrices.

Experimental Protocol: HPLC Analysis

This protocol provides a general guideline for the analysis of (2-Carboxyethyl)phosphonic acid using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of (2-Carboxyethyl)phosphonic acid of known concentrations in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standards to generate a calibration curve.

-

Inject the sample and quantify the concentration of (2-Carboxyethyl)phosphonic acid by comparing its peak area to the calibration curve.

References

- 1. This compound CAS#: 5962-42-5 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 5962-42-5 [chemicalbook.com]

- 4. 3-ホスホノプロピオン酸 technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Phosphonopropionic Acid: Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phosphonopropionic acid, a molecule of significant interest in biochemical and pharmaceutical research. This document details its fundamental molecular characteristics, outlines experimental methodologies for studying its interactions, and illustrates its mechanism of action as an enzyme inhibitor.

Core Molecular and Physical Properties

This compound, also known as 3-phosphonopropanoic acid, is an organophosphorus compound characterized by the presence of both a carboxylic acid and a phosphonic acid functional group.[1] This dual functionality imparts unique chemical properties and biological activities. Its appearance is typically a white crystalline powder, and it is solid at room temperature.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₃H₇O₅P | [1][2][3] |

| Molecular Weight | 154.06 g/mol | [1][2][3][4][5][6] |

| CAS Number | 5962-42-5 | [2][3][4] |

| Appearance | White crystalline powder | [1][2] |

| Physical State | Solid | [1] |

| Synonyms | 3-phosphonopropanoic acid, 2-Carboxyethanephosphonic acid, β-Phosphonopropionic acid | [2][3][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of phosphonic acids can be achieved through several established methods in organic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not provided in the immediate literature, the general approaches involve the formation of a carbon-phosphorus bond. Common strategies include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, followed by hydrolysis of the resulting phosphonate (B1237965) ester. Another approach is the hydrolysis of dialkyl phosphonates under acidic conditions, often using concentrated hydrochloric acid, or via the McKenna procedure which utilizes bromotrimethylsilane (B50905) followed by methanolysis.

Experimental Protocol: Enzyme Inhibition Assay for Carboxypeptidase A

This compound is a known inhibitor of carboxypeptidase A, acting as a transition-state analogue. The following protocol outlines a general procedure for assessing this inhibitory activity using a spectrophotometric assay.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Carboxypeptidase A.

Principle: The activity of Carboxypeptidase A can be monitored by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The cleavage of this substrate results in an increase in absorbance at a specific wavelength (e.g., 254 nm), which can be measured over time. The presence of an inhibitor like this compound will decrease the rate of this reaction.

Materials:

-

Carboxypeptidase A enzyme solution

-

Hippuryl-L-phenylalanine (substrate) solution

-

Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of reading in the UV range

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of Reagents: Prepare all solutions (buffer, substrate, enzyme, and inhibitor) to their final concentrations in the appropriate buffer.

-

Assay Setup: In a cuvette or microplate well, combine the Tris-HCl buffer, the substrate solution, and a specific concentration of the this compound inhibitor solution.

-

Enzyme-Inhibitor Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the Carboxypeptidase A enzyme solution to the mixture.

-

Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 254 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Compare these rates to a control reaction containing no inhibitor. The percentage of inhibition can then be calculated, and kinetic parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition data against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive inhibitor of certain enzymes, such as carboxypeptidase A. Its structure mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. By binding to the active site, it prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.

Caption: Competitive inhibition of Carboxypeptidase A.

The diagram above illustrates the principle of competitive inhibition. The enzyme (Carboxypeptidase A) can bind to its natural substrate to form an enzyme-substrate complex, which then proceeds to form products. In the presence of a competitive inhibitor like this compound, the inhibitor competes with the substrate for the same active site on the enzyme. When the inhibitor is bound, it forms an inactive enzyme-inhibitor complex, preventing the substrate from binding and thus halting the catalytic reaction. This type of inhibition can typically be overcome by increasing the concentration of the substrate.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 6. Stereoselectivity and mode of inhibition of phosphoinositide-coupled excitatory amino acid receptors by 2-amino-3-phosphonopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of 3-Phosphonopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphonopropionic acid, a deceptively simple molecule, holds a significant place in the annals of bioorganic chemistry and drug discovery. This technical guide delves into the core aspects of its discovery, historical development, and its pivotal role as a tool in enzymology. We will explore its synthesis, physicochemical properties, and most notably, its function as a potent inhibitor of metalloenzymes, particularly Carboxypeptidase A. This document provides a comprehensive overview with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader development of organophosphorus chemistry. The synthesis and study of phosphonic acids and their esters gained significant momentum with the advent of powerful synthetic methods like the Michaelis-Arbuzov reaction. Initially, compounds like this compound were likely synthesized as part of systematic investigations into the chemical properties and potential applications of this class of molecules.

The true significance of this compound and its derivatives in the scientific community blossomed with the growing understanding of enzyme mechanisms and the principles of rational drug design. Researchers recognized that the phosphonate (B1237965) group, with its tetrahedral geometry and negative charge, could serve as an excellent mimic of the transition state of peptide bond hydrolysis. This realization propelled this compound and its analogs into the forefront of research as powerful tools to probe the active sites of proteases and as scaffolds for the development of potent enzyme inhibitors.

A landmark in the history of this compound's application in medicinal chemistry is the work of Grobelny, Goli, and Galardy in the mid-1980s. Their research on the inhibition of Carboxypeptidase A by a series of this compound analogs firmly established the potential of this chemical scaffold in designing highly potent and specific enzyme inhibitors.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its dual functionality, possessing both a carboxylic acid and a phosphonic acid group, dictates its chemical and physical behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₇O₅P | |

| Molecular Weight | 154.06 g/mol | |

| CAS Number | 5962-42-5 | |

| Melting Point | 141-143 °C | |

| Solubility | Highly soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol. Sparingly soluble in non-polar organic solvents. | |

| pKa values | Due to the presence of two acidic groups, it exhibits multiple pKa values. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show two methylene (B1212753) groups, with chemical shifts and coupling patterns influenced by the adjacent carboxylic acid and phosphonic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two methylene carbons and the carbonyl carbon of the carboxylic acid. The carbon attached to the phosphorus atom would show coupling (J-coupling) to the phosphorus nucleus.

-

³¹P NMR: The phosphorus NMR spectrum would exhibit a single resonance, characteristic of a phosphonic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic and phosphonic acid groups, the C=O stretching of the carboxylic acid, and the P=O stretching of the phosphonic acid.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, carboxyl, and phosphonate groups.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is most commonly achieved through variations of the Michaelis-Arbuzov reaction. This powerful reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.

General Synthesis of this compound (via Michaelis-Arbuzov Reaction)

A plausible and widely used method for the synthesis of this compound involves the reaction of a trialkyl phosphite with a 3-halopropionic acid ester, followed by hydrolysis of the resulting phosphonate ester and the carboxylic ester.

Step 1: Synthesis of Diethyl 3-(diethoxyphosphoryl)propanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-bromopropionate (1 equivalent) and triethyl phosphite (1.1 equivalents).

-

Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl 3-(diethoxyphosphoryl)propanoate.

Step 2: Hydrolysis to this compound

-

To the diethyl 3-(diethoxyphosphoryl)propanoate obtained in the previous step, add a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours to ensure complete hydrolysis of both the phosphonate and carboxylate esters.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological Activity: Inhibition of Carboxypeptidase A

The most well-documented and significant biological role of this compound derivatives is their potent inhibition of zinc-containing metalloproteases, particularly Carboxypeptidase A.

Mechanism of Action

Carboxypeptidase A is an exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The active site of the enzyme contains a catalytic zinc ion (Zn²⁺) coordinated to amino acid residues (His69, Glu72, and His196) and a water molecule. The zinc-bound water molecule acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond.

This compound and its analogs act as transition-state analog inhibitors. The tetrahedral geometry of the phosphonate group mimics the tetrahedral transition state formed during peptide bond hydrolysis. The negatively charged oxygen atoms of the phosphonate group chelate the active site zinc ion, displacing the catalytic water molecule and preventing the enzyme from carrying out its function.

Quantitative Inhibition Data

The seminal work by Grobelny, Goli, and Galardy provided quantitative data on the inhibition of bovine pancreatic Carboxypeptidase A by various this compound analogs. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating tighter binding and more potent inhibition.

| Inhibitor | Ki (µM) |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 |

| (2RS)-2-Benzylsuccinate | 0.22 |

| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 |

| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 |

Data from Grobelny et al., Biochem. J. (1985) 232, 15-19.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

The following is a generalized protocol for determining the inhibition of Carboxypeptidase A, based on the methods described in the literature.

Materials:

-

Bovine pancreatic Carboxypeptidase A

-

Substrate: e.g., Hippuryl-L-phenylalanine

-

Inhibitor: this compound analog

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Carboxypeptidase A in the assay buffer.

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

In a cuvette, combine the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding equilibrium to be reached.

-

Initiate the reaction by adding the substrate to the cuvette.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine) over time.

-

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

-

Determine the inhibition constant (Ki) by plotting the data using appropriate enzyme kinetic models (e.g., Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor).

Conclusion

This compound, from its likely origins in the systematic exploration of organophosphorus chemistry, has evolved into a cornerstone tool for biochemists and medicinal chemists. Its ability to potently and specifically inhibit key enzymes like Carboxypeptidase A has not only advanced our understanding of enzyme mechanisms but has also provided a valuable scaffold for the design of therapeutic agents. This technical guide provides a foundational understanding of this important molecule, offering insights into its history, properties, synthesis, and biological function. It is hoped that this comprehensive resource will aid researchers in their ongoing efforts to explore the vast potential of phosphonate-based compounds in science and medicine.

Theoretical Studies of Phosphonic Acids: A Technical Guide for Researchers

December 22, 2025

Introduction

Phosphonic acids, characterized by a C-PO(OH)₂ functional group, are a versatile class of molecules with significant applications in drug development, materials science, and agriculture.[1] Their structural analogy to phosphates and carboxylic acids allows them to act as effective enzyme inhibitors, bone-targeting agents, and metal chelators.[1][2] Theoretical and computational studies have become indispensable tools for understanding the physicochemical properties of phosphonic acids, predicting their behavior in various environments, and guiding the design of new molecules with enhanced functionalities.[3]

This technical guide provides an in-depth overview of the theoretical methods employed in the study of phosphonic acids, focusing on quantum chemical calculations and molecular dynamics simulations. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research.

Core Theoretical Methodologies

The theoretical investigation of phosphonic acids primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies.[4]

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules.[5] It allows the study of the time-dependent behavior of a molecular system, providing insights into conformational changes, solvation effects, and transport properties.[5]

Applications and Experimental Protocols

Theoretical studies of phosphonic acids have been applied to a wide range of research areas. This section details the key applications and provides the associated computational protocols.

Geometry Optimization and Structural Analysis

Determining the stable three-dimensional structure of a phosphonic acid is the first step in most theoretical studies.

Experimental Protocol: DFT Geometry Optimization

-

Molecule Building: Construct the initial 3D structure of the phosphonic acid molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection:

-

Functional: Choose a suitable density functional. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[6] For systems where dispersion interactions are important, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.

-

Basis Set: Select a basis set to describe the atomic orbitals. The Pople-style basis set 6-31G(d,p) offers a good balance between accuracy and computational cost for initial optimizations.[7] For higher accuracy, larger basis sets like 6-311++G(2d,2p) or aug-cc-pVTZ can be used.[8][9]

-

-

Calculation Setup:

-

Software: Use a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

-

Keywords: Specify the Opt keyword for geometry optimization and Freq to calculate vibrational frequencies at the optimized geometry. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]

-

-

Execution and Analysis: Run the calculation and analyze the output to obtain the optimized coordinates, bond lengths, and bond angles.

Table 1: Calculated Structural Parameters of Methylphosphonic Acid

| Parameter | DFT (B3LYP/6-311+G(d,p)) | Experimental (Solid State) |

| P=O bond length (Å) | 1.478 | 1.4993(11)[10] |

| P-OH bond length (Å) | 1.551 | 1.5441(11), 1.5443(12)[10] |

| P-C bond length (Å) | 1.812 | 1.7586(17)[10] |

| O=P-OH bond angle (°) | 114.2 | - |

| HO-P-OH bond angle (°) | 107.9 | - |

| C-P-O bond angle (°) | 106.3 - 110.1 | 103.46(8) - 112.86(7)[10] |

Note: Experimental values are for the solid state and may differ from gas-phase theoretical calculations due to intermolecular interactions.

Vibrational Spectra Analysis

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.

Experimental Protocol: DFT Vibrational Frequency Calculation

This is typically performed concurrently with geometry optimization by including the Freq keyword in the calculation setup. The output will provide the vibrational frequencies and their corresponding IR intensities and Raman activities.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Phenylphosphonic Acid

| Vibrational Mode | Calculated (DFT/B3LYP) | Experimental (IR) |

| P=O stretch | 1250 | 1230 |

| P-OH stretch | 950, 1010 | 945, 1020 |

| C-P stretch | 720 | 715 |

| Phenyl ring modes | 1440, 1590 | 1442, 1595 |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.

Acidity (pKa) Prediction

The acidity of phosphonic acids is crucial for their biological activity and interaction with metal ions. Computational methods can provide reliable predictions of pKa values.

Experimental Protocol: Computational pKa Prediction

-

Geometry Optimization: Optimize the geometries of the neutral phosphonic acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[8][11] Use a high-level DFT method (e.g., M06-2X/6-311++G(2df,2p)) for accurate energy calculations.[12]

-

Free Energy Calculation: Calculate the Gibbs free energies of all species in the gas phase (G_gas) and the solvation free energies (ΔG_solv).

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

pKa = (G(A⁻) - G(HA)) / (2.303 * RT)

where G* is the Gibbs free energy in solution (G* = G_gas + ΔG_solv). An isodesmic reaction approach, where the acidity is calculated relative to a reference compound with a known pKa, can improve accuracy.[11]

Table 3: Calculated and Experimental pKa Values of Selected Phosphonic Acids

| Compound | Calculated pKa1 | Experimental pKa1 |

| Phenylphosphonic Acid | 1.70[11] | 1.84 |

| Methylphosphonic Acid | 2.35 | 2.38 |

| (Aminomethyl)phosphonic Acid | 1.83 | 1.8 |

Note: The accuracy of pKa predictions is highly dependent on the computational method and solvation model used.

Adsorption on Surfaces

The interaction of phosphonic acids with metal oxide surfaces is critical for applications in solar cells, catalysis, and corrosion inhibition.

Experimental Protocol: DFT Calculation of Adsorption Energy

-

Surface Model: Create a slab model of the metal oxide surface (e.g., TiO₂ anatase (101)).[3]

-

Adsorbate Placement: Place the phosphonic acid molecule on the surface in various possible binding modes (monodentate, bidentate, tridentate).[7][13]

-

Geometry Optimization: Perform a geometry optimization of the entire system (slab + adsorbate). Periodic boundary conditions are typically used for slab calculations.

-

Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as:

E_ads = E_(slab+molecule) - (E_slab + E_molecule)

where E_(slab+molecule) is the total energy of the optimized adsorbed system, E_slab is the energy of the clean slab, and E_molecule is the energy of the isolated phosphonic acid molecule.

Table 4: Calculated Adsorption Energies of Phosphonic Acid on TiO₂ Anatase (101) Surface

| Adsorption Mode | Adsorption Energy (kcal/mol) | Reference |

| Molecular Monodentate | -47.1 | [3] |

| Dissociative Bidentate | > -40 | [3] |

| Bidentate (fully dissociated) | -66.2 (277 kJ/mol) | [7] |

Molecular Dynamics of Solvated Systems

MD simulations provide insights into the behavior of phosphonic acids in solution, including their conformation and interactions with solvent molecules.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Place the optimized phosphonic acid molecule in a simulation box.

-

Solvate the box with water molecules (or another solvent).

-

Add counter-ions to neutralize the system if the phosphonic acid is in a charged state.

-

-

Force Field: Choose a suitable force field to describe the interatomic interactions (e.g., COMPASS, GROMOS).[6]

-

Equilibration: Perform an initial energy minimization of the system, followed by a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

-

Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) under the desired ensemble (e.g., NVT or NPT).

-

Analysis: Analyze the trajectory to study properties such as radial distribution functions, hydrogen bonding, and conformational changes.

Visualization of Computational Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the key computational protocols described.

Conclusion

Theoretical studies provide a powerful and indispensable framework for elucidating the chemical and biological properties of phosphonic acids. The integration of DFT and MD simulations with experimental synthesis and characterization accelerates the discovery and optimization of novel compounds with therapeutic potential. This guide has outlined the core computational methodologies, presented key quantitative data, and illustrated the logical workflows involved in the in silico investigation of this important class of molecules. As computational power and theoretical methods continue to advance, the role of in silico studies in phosphonic acid research is expected to grow even more prominent.

References

- 1. researchgate.net [researchgate.net]

- 2. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]

- 3. researchgate.net [researchgate.net]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical study on the acidities of chiral phosphoric acids in dimethyl sulfoxide: hints for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

3-Phosphonopropionic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Phosphonopropionic acid (CAS No. 5962-42-5), a compound utilized in various laboratory and chemical synthesis applications. Due to its corrosive nature, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Chemical Identification and Physical Properties

This compound, also known as (2-Carboxyethyl)phosphonic acid, is a white crystalline solid.[1] Key identification and physical data are summarized below.

| Property | Value | Reference |

| Synonyms | (2-Carboxyethyl)phosphonic Acid, 3-Carboxyethylphosphonic acid, CEP | [1][2] |

| CAS Number | 5962-42-5 | [1][3] |

| Molecular Formula | C3H7O5P | [1] |

| Molecular Weight | 154.06 g/mol | [2][4] |

| Melting Point | 165-170 °C | [5] |

| Flash Point | 150 °C (302 °F) - closed cup | [2][6] |

| Water Solubility | Soluble | [3] |

| Appearance | White to light yellow or light orange powder/crystalline solid | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] It is corrosive and can cause severe skin burns and eye damage.[1][3][7]

GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[2][3] |

| Corrosive to metals | Category 1 | Warning | H290: May be corrosive to metals.[1][5] |

NFPA 704 Diamond

While a specific NFPA diamond for this compound is not universally provided, based on the available data, a potential rating would be:

-

Health (Blue): 3 (Serious hazard)

-

Flammability (Red): 1 (Slight hazard)

-

Instability (Yellow): 0 (Stable)

-

Special (White): COR (Corrosive)

Experimental Protocols for Safety Assessment

Detailed experimental data for the toxicological assessment of this compound are not extensively available in the public domain. However, the safety evaluation of such chemicals typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS). The following are generalized methodologies for key toxicological endpoints.

Acute Oral Toxicity

The acute oral toxicity is generally determined using methods like the OECD Test Guideline 423 (Acute Toxic Class Method).[4]

Methodology:

-

Animal Model: Typically, female rats are used.[4]

-

Preparation: Animals are fasted overnight before administration of the substance.[4][7]

-

Dosing: A single dose of the test substance is administered orally via gavage.[1] The starting dose is often based on existing information about the substance.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4] Key observation times include several checks on the day of dosing, especially within the first four hours, and daily thereafter.[4]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.[4]

Dermal Irritation

The potential for dermal irritation is assessed following guidelines such as the OECD Test Guideline 404.

Methodology:

-

Animal Model: Albino rabbits are commonly used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing for a specified period, typically 4 hours.[8]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[8] The observations are scored according to a standardized scale.

Eye Irritation

Eye irritation potential is evaluated based on protocols like the OECD Test Guideline 405.

Methodology:

-

Animal Model: Albino rabbits are the standard model.[5]

-

Preparation: Both eyes of the animal are examined before the test to ensure there are no pre-existing defects.[3]

-

Application: A single dose (e.g., 0.1 mL of liquid or a small amount of solid) of the test substance is instilled into the conjunctival sac of one eye.[3][5] The other eye serves as a control.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[3] The lesions are scored, and the potential for reversibility is assessed for up to 21 days if necessary.[3][9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3][4] A full suit protecting against chemicals may be necessary depending on the scale of work.[4]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For higher exposures, a full-face supplied-air respirator may be required.[4]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be stored in a corrosives area, away from incompatible materials such as strong oxidizing agents.[3] Due to its corrosive nature towards metals, storage in non-metallic containers is recommended.[10]

Caption: Logical workflow for the safe storage and handling of this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash off with soap and plenty of water.[3][4] Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air.[3][4] If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician immediately.[3]

Caption: Emergency first aid workflow following exposure to this compound.

Spill and Disposal Procedures

Spill Response

In the event of a spill, evacuate personnel to a safe area.[4] Wear appropriate PPE, including respiratory protection.[4] Avoid generating dust.[4]

For a solid spill:

Disposal

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[3] It is considered a hazardous waste.[3] Contact a licensed professional waste disposal service.[4] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Caption: Step-by-step workflow for responding to a spill of this compound.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[3] No acute toxicity information is available for the product itself, though it is known to be corrosive.[3] It is not classified as a carcinogen by IARC, NTP, or OSHA.[3]

Due to its water solubility, it is likely to be mobile in the environment.[3] Persistence is considered unlikely based on available information.[3] It is important to prevent this chemical from entering the environment and drains.[3]

Conclusion

This compound is a corrosive compound that demands rigorous safety and handling protocols. Researchers, scientists, and drug development professionals must ensure that appropriate engineering controls, personal protective equipment, and emergency procedures are in place before working with this substance. A thorough understanding of its hazards and adherence to the guidelines outlined in this document are essential for maintaining a safe laboratory environment.

References

- 1. Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. agc-chemicals.com [agc-chemicals.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]